molecular formula C20H27NO3 B027814 MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - CAS No. 101711-05-1

MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) -

Cat. No. B027814
M. Wt: 329.4 g/mol
InChI Key: LFEGCLWKAFYJIE-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mandelic acid, alpha-(3-methyl-1-butenyl)-, 3-quinuclidinyl ester, (Z)-, also known as MQM, is a chiral muscarinic receptor agonist. It is a synthetic compound that has been widely used in scientific research for its unique pharmacological properties. MQM is known to have high affinity and selectivity for the M1 and M4 subtypes of muscarinic receptors, which are important targets for the treatment of various neurological disorders.

Mechanism Of Action

MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - acts as a selective agonist of muscarinic receptors, specifically the M1 and M4 subtypes. These receptors are involved in the regulation of various physiological processes, including cognitive function, motor control, and sensory processing. The activation of these receptors by MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - leads to the modulation of neurotransmitter release, ultimately resulting in the observed pharmacological effects.

Biochemical And Physiological Effects

MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the modulation of gene expression. These effects are thought to underlie the observed pharmacological effects of MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - in various neurological disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of using MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - in lab experiments is its high affinity and selectivity for muscarinic receptors. This allows for the precise modulation of specific receptor subtypes, which is important for understanding the underlying mechanisms of various neurological disorders. However, one limitation of using MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - is its complex synthesis process, which can be time-consuming and require specialized equipment and expertise.

Future Directions

There are many potential future directions for research on MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) -. One area of interest is the development of novel therapeutics based on the pharmacological properties of MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) -. Another area of interest is the elucidation of the underlying mechanisms of MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) -'s effects on neurotransmitter release and gene expression. Additionally, the use of MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - in combination with other drugs or therapies may have synergistic effects that could be explored in future research.

Synthesis Methods

MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - is synthesized through a multi-step process involving the reaction of mandelic acid with 3-methyl-1-butene, followed by the addition of quinuclidine and subsequent purification steps. The synthesis of MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and has also been shown to reduce motor symptoms in animal models of Parkinson's disease.

properties

CAS RN

101711-05-1

Product Name

MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) -

Molecular Formula

C20H27NO3

Molecular Weight

329.4 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl (E)-2-hydroxy-5-methyl-2-phenylhex-3-enoate

InChI

InChI=1S/C20H27NO3/c1-15(2)8-11-20(23,17-6-4-3-5-7-17)19(22)24-18-14-21-12-9-16(18)10-13-21/h3-8,11,15-16,18,23H,9-10,12-14H2,1-2H3/b11-8+

InChI Key

LFEGCLWKAFYJIE-DHZHZOJOSA-N

Isomeric SMILES

CC(C)/C=C/C(C1=CC=CC=C1)(C(=O)OC2CN3CCC2CC3)O

SMILES

CC(C)C=CC(C1=CC=CC=C1)(C(=O)OC2CN3CCC2CC3)O

Canonical SMILES

CC(C)C=CC(C1=CC=CC=C1)(C(=O)OC2CN3CCC2CC3)O

synonyms

MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) -

Origin of Product

United States

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